molecular formula C7H5FIN3 B3293744 4-fluoro-3-iodo-2H-indazol-6-amine CAS No. 885522-62-3

4-fluoro-3-iodo-2H-indazol-6-amine

Cat. No.: B3293744
CAS No.: 885522-62-3
M. Wt: 277.04 g/mol
InChI Key: DOCSZIHBSKYLSK-UHFFFAOYSA-N
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Description

4-fluoro-3-iodo-2H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of fluorine and iodine atoms in the structure of this compound can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole ring .

Industrial Production Methods

Industrial production of 4-fluoro-3-iodo-2H-indazol-6-amine may involve scalable synthetic routes that utilize transition metal-catalyzed reactions for higher yields and selectivity. For example, copper-catalyzed cyclization reactions and palladium-catalyzed cross-coupling reactions are commonly employed in the large-scale synthesis of indazole derivatives .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-iodo-2H-indazol-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reaction conditions and reagents used.

    Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and chemical properties depending on the nature of the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-chloro-2H-indazol-6-amine
  • 4-fluoro-3-bromo-2H-indazol-6-amine
  • 4-fluoro-3-methyl-2H-indazol-6-amine

Uniqueness

4-fluoro-3-iodo-2H-indazol-6-amine is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of these halogens can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

4-fluoro-3-iodo-2H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FIN3/c8-4-1-3(10)2-5-6(4)7(9)12-11-5/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCSZIHBSKYLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-fluoro-3-iodo-2H-indazol-6-amine

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